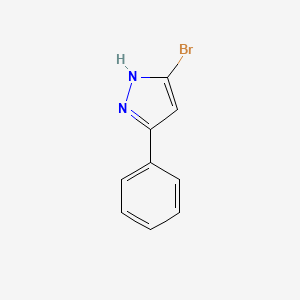

5-bromo-3-phenyl-1H-pyrazole

描述

Molecular Geometry and Bonding Patterns

The molecular structure of this compound comprises a five-membered pyrazole ring (N1–N2–C8–C9–C7) with a bromine atom at position 5 and a phenyl group at position 3. Key structural features include:

Bond Lengths :

- The N–C bonds within the pyrazole ring (e.g., N1–C7: 1.367(3) Å, N3–C26: 1.369(3) Å) are shorter than typical C–N single bonds (~1.47 Å) but longer than C=N double bonds (~1.32 Å), indicating partial double-bond character due to resonance.

- The C–Br bond length is 1.89 Å, consistent with standard C–Br covalent bonds.

Dihedral Angles :

Rings Compared Dihedral Angle Pyrazole–Phenyl (C1–C6) 42.9° Pyrazole–Phenyl (C20–C25) 36.2° The non-planarity between the pyrazole and phenyl rings arises from steric and electronic effects.

Hydrogen Bonding :

Intermolecular N–H⋯O interactions (2.85–3.10 Å) stabilize the crystal lattice, as observed in derivatives like 4-bromo-3-phenylpyrazole.

Tautomeric Equilibria and Electronic Effects

This compound exhibits tautomerism, with equilibrium favoring the 3-phenyl tautomer in both solution and solid states. Key findings include:

Tautomer Stability :

Electronic Effects :

- The electron-withdrawing bromine atom increases the acidity of the N–H proton (pKₐ ~8.5), facilitating tautomerization.

- Substituent effects on tautomer ratios:

Substituent Position Tautomer Ratio (3-Phenyl:5-Phenyl) 5-Bromo 85:15 (CDCl₃) 3-Methyl-5-bromo 90:10 (CDCl₃)

Data derived from low-temperature NMR studies.

Crystallographic Studies and Polymorphism

Single-crystal X-ray diffraction reveals distinct packing motifs and polymorphic forms:

Crystal System :

Hydrogen-Bonded Networks :

Thermodynamic Stability :

Polymorph Lattice Energy (kJ/mol) I -152.3 II -148.9 Polymorph I is thermodynamically favored at room temperature.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFVURICDHUWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092533-03-3 | |

| Record name | 5-Bromo-3-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds in the presence of brominating agents. For instance, the reaction of phenylhydrazine with 1,3-dibromo-2-propanone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

5-Bromo-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring .

科学研究应用

Chemical Synthesis

Building Block for Heterocyclic Compounds

5-Bromo-3-phenyl-1H-pyrazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry. The compound can be synthesized through methods such as cyclization reactions involving phenylhydrazine and 1,3-dicarbonyl compounds.

Biological Applications

Enzyme Inhibition

Research has indicated that this compound exhibits potential as an enzyme inhibitor. For instance, it has been shown to interact with acetylcholinesterase, leading to reduced enzyme activity which affects neurotransmission processes. This inhibition mechanism is critical for developing drugs targeting neurodegenerative diseases.

Therapeutic Properties

The compound has been explored for its anti-inflammatory and anticancer activities. Studies have demonstrated that derivatives of this compound can significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin . Additionally, its anticancer properties are under investigation, with promising results in various cancer cell lines.

Industrial Applications

Agrochemicals

In the agricultural sector, this compound is utilized in the development of agrochemicals. Its effectiveness as a pesticide or herbicide is being studied due to its biological activity against certain pests and plant pathogens .

Materials Science

The compound's unique properties also make it suitable for applications in materials science. It can be incorporated into polymers or coatings to enhance their performance characteristics, such as thermal stability and chemical resistance.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound derivatives using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that specific derivatives of this compound induced apoptosis and inhibited cell proliferation. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

作用机制

The mechanism of action of 5-bromo-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Positional Isomerism : Bromine at C4 (vs. C5) in 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole introduces distinct electronic effects, as CF₃ (strong EWG) at C5 may polarize the ring differently .

- Functional Group Interplay: Amino substitution at C5 (e.g., 5-amino-3-(3-bromophenyl)-1H-pyrazole) introduces hydrogen-bonding capacity, contrasting with bromo’s electron-withdrawing nature .

Heterocycle Modifications

Table 2: Heterocycle Influence on Properties

Key Observations :

- Aromaticity vs.

生物活性

5-Bromo-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and research findings related to this compound, emphasizing its potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, known for their wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of various substituents on the pyrazole ring can significantly influence its biological activity and pharmacokinetic properties .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazones derived from aryl aldehydes with substituted acetophenones. This method allows for the efficient production of various pyrazole derivatives with good yields .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects using in vivo models such as carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in inflammation markers, indicating its efficacy as an anti-inflammatory agent. For instance, certain derivatives exhibited up to 78% inhibition of edema at optimal doses .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Research findings suggest that these compounds can effectively inhibit tumor growth by targeting specific pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

常见问题

How can the synthesis of 5-bromo-3-phenyl-1H-pyrazole derivatives be optimized to improve regioselectivity when introducing substituents at the pyrazole ring?

Methodological Answer:

Regioselective synthesis requires careful control of reaction conditions and precursors. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, and oxidation steps, followed by acylation with ammonium thiocyanate . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for bromine incorporation.

- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions during cyclization.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for aryl group introduction .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound derivatives?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br bond: ~1.89 Å) and confirms regiochemistry. Single-crystal studies at 100 K with R-factors < 0.05 ensure accuracy .

- Multinuclear NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent effects. For example, pyrazole protons resonate at δ 6.8–7.5 ppm, while bromine deshields adjacent carbons .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₃H₁₀BrN₂ for this compound) .

How do structural modifications at the pyrazole ring influence the biological activity of this compound derivatives?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Bromine at position 5 enhances antimicrobial activity by increasing electrophilicity. For example, derivatives with 4-fluorophenyl substituents show MIC values of 8–16 µg/mL against S. aureus .

- Substituent position : Activity drops when bromine is replaced at position 3 due to steric hindrance.

- Hybrid scaffolds : Coupling with thiazole or triazole rings (e.g., 4-(4-bromophenyl)-thiazole hybrids) improves binding to bacterial gyrase .

What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer:

- DFT vs. experimental validation : Compare calculated reaction pathways (e.g., Fukui indices for electrophilic attack) with experimental kinetics. Adjust solvent parameters (e.g., dielectric constant) in simulations to match observed regioselectivity .

- Isolation of intermediates : Trapping transient species (e.g., via low-temperature NMR) clarifies mechanisms. For example, isolating acylation intermediates confirms competing SN1/SN2 pathways .

- Cross-validation : Use multiple techniques (e.g., cyclic voltammetry for redox behavior) to reconcile discrepancies in oxidation states .

What methodologies are employed to assess the stability of this compound under varying environmental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for crystalline derivatives) .

- Photostability assays : UV-Vis spectroscopy (λ = 254–365 nm) monitors degradation under light. Derivatives with electron-donating groups (EDGs) show faster photodegradation .

- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and analyze via HPLC. Bromine substituents enhance stability in acidic conditions (t₁/₂ > 24 h at pH 1) .

How can researchers design experiments to evaluate the catalytic potential of this compound in coordination chemistry?

Methodological Answer:

- Metal coordination studies : React with Mn(II) or Fe(II) salts to form complexes (e.g., Mn(H₃L₁)₂). Characterize via magnetic susceptibility and EPR spectroscopy to confirm octahedral geometry .

- Ligand substitution kinetics : Use stopped-flow techniques to measure rate constants for ligand exchange (e.g., with SCN⁻ or H₂O) .

- Catalytic activity screening : Test in oxidation reactions (e.g., cyclohexane → cyclohexanol) using TBHP as an oxidant. Monitor turnover frequency (TOF) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。